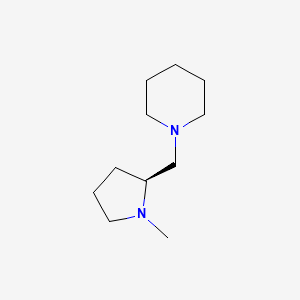

4-(4-Methylpiperidin-4-yl)morpholine

Descripción general

Descripción

4-(4-Methylpiperidin-4-yl)morpholine is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a morpholine ring, which is a common moiety in drug design due to its versatility and favorable pharmacokinetic properties. The presence of a 4-methylpiperidinyl group suggests that this compound could interact with biological targets in a specific manner, potentially leading to various biological activities.

Synthesis Analysis

The synthesis of related morpholine derivatives has been reported in several studies. For instance, compounds with a morpholino moiety have been synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction . Another study reported the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives through a series of steps including condensation reaction, chlorination, and nucleophilic substitution, with the structure confirmed by 1H NMR and MS . These methods could potentially be adapted for the synthesis of 4-(4-Methylpiperidin-4-yl)morpholine.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. Single crystal X-ray diffraction has been used to determine the crystal structure of a morpholine derivative, revealing that it belongs to the monoclinic system with specific lattice parameters . Such detailed structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) involves protection of the amine, acylation, and deprotection steps, followed by reaction with [11C]methyl trifluoromethanesulfonate . These reactions are indicative of the functional group transformations that can be applied to morpholine derivatives, including 4-(4-Methylpiperidin-4-yl)morpholine, to obtain radiolabeled compounds for imaging studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the solubility of these compounds in various solvents can be determined experimentally, which is essential for their formulation into dosage forms . The antimicrobial and antifungal activities of some morpholine derivatives have been attributed to their specific chemical structures, which enable them to interact with biological targets . The biological activity of these compounds can also be assessed through enzyme inhibition assays, as demonstrated by the screening of morpholinecarbamic acid complexes against the lipase enzyme .

Aplicaciones Científicas De Investigación

1. Synthesis of Benzimidazoles with Antioxidant and Glucosidase Inhibiting Properties

A novel series of benzimidazole derivatives containing a morpholine skeleton were synthesized and showcased significant in vitro antioxidant activities along with potent α-glucosidase inhibitory potential, surpassing the standard acarbose in some instances. These compounds were efficiently synthesized through a 'onepot' nitro reductive cyclization reaction and demonstrated high scavenging activity in various antioxidant assays (Özil, Parlak, & Baltaş, 2018).

2. Radioligand Development for High-Affinity Choline Uptake System

4,4'-Bis-1-hydroxy-2-(4-methylpiperidin-1-yl)ethyl-biphenyl (A-4), an analog of hemicholinium-3 (HC-3), inhibits the high-affinity choline uptake (HACU) system. Derivatives of A-4, (18)F-FA-4 and (11)C-pipzA-4, were evaluated as in vivo tracers for the HACU system. These compounds demonstrated high brain uptake in mice and affinity for HACU, suggesting potential use in neurological research and imaging (Gilissen et al., 2003).

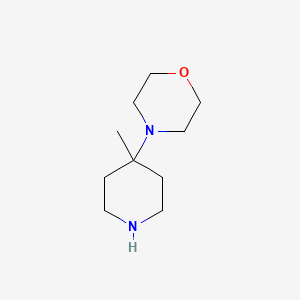

3. Modeling Catechol Oxidase Activity with Less Symmetrical Dicopper(II) Complexes

Unsymmetrical compartmental dinucleating ligands, incorporating morpholine and methylpiperazin, were synthesized to model the active site of type 3 copper proteins. These ligands formed dinuclear copper(II) complexes, providing insights into the influence of a thioether group close to the metal site on catecholase activity and speciation in solution (Merkel et al., 2005).

4. Synthesis and Complexation of Morpholino- and Methylpiperazin-1-yl Mannich Ligands

Mannich bases derived from morpholine and N-methylpiperazine were synthesized and complexed with metals. Characterization through various spectroscopic methods revealed diverse bonding modes and geometries for the metal complexes, suggesting potential applications in coordination chemistry and catalysis (Ayeni & Egharevba, 2015).

5. Synthesis and Characterization of Morpholine Isosteres for PI3K-AKT-mTOR Pathway Inhibition

Research identified a potent non-nitrogen containing morpholine isostere, which exhibited co-planar conformation with an adjacent aromatic core similar to morpholines. This isostere was applied in a potent selective dual inhibitor of mTORC1 and mTORC2, showcasing potential in therapeutic interventions for diseases involving the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).

6. Oxidation Studies of Enamines with Metal Oxidants

4-(1-Cyclohexen-1-yl)-morpholine and related compounds were treated with lead tetraacetate, resulting in various products including N-acetyl-morpholine. The reactions suggested a mechanism involving the addition of acetoxy groups to the enamine double bond, followed by α-elimination (Corbani, Rindonek, & Scolastico, 1973).

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-methylpiperidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOLQKAYKVXDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperidin-4-yl)morpholine | |

CAS RN |

342412-40-2 | |

| Record name | 4-(4-methylpiperidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)

![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)